molecular formula C15H20N2O5 B5154705 (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE

Cat. No.: B5154705
M. Wt: 308.33 g/mol
InChI Key: XULMOLXAOIANLO-UHFFFAOYSA-N
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Description

(4,5-Dimethoxy-2-nitrophenyl)(3-methylpiperidino)methanone is a chemical compound of significant interest in advanced pharmacological and neuroscience research. With a molecular formula that incorporates a dimethoxynitrophenyl group linked to a 3-methylpiperidine moiety via a methanone bridge, this structure is suggestive of potential activity within the central nervous system. Specifically, the 2,5-dimethoxyphenyl motif is a recognized pharmacophore in the design of selective serotonin receptor agonists, particularly for the 5-HT2A receptor subtype . Research into selective 5-HT2AR agonists is a rapidly advancing field due to their promising therapeutic potential for a range of psychiatric disorders, including depression, anxiety, and substance abuse disorder . The integration of the 3-methylpiperidine group introduces a conformational constraint, a strategy often employed in medicinal chemistry to optimize a compound's binding affinity, selectivity, and metabolic stability . This makes this compound a valuable chemical tool for researchers exploring the structure-activity relationships (SAR) of novel neuroactive compounds and investigating downstream signaling pathways. The compound is intended for use in in vitro assays and other non-clinical research applications. It is supplied as a high-purity material to ensure experimental consistency and reliability. Please Note: This product is designated for Research Use Only (RUO). It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

(4,5-dimethoxy-2-nitrophenyl)-(3-methylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5/c1-10-5-4-6-16(9-10)15(18)11-7-13(21-2)14(22-3)8-12(11)17(19)20/h7-8,10H,4-6,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULMOLXAOIANLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE typically involves a multi-step process. One common method includes the nitration of a precursor compound, followed by the introduction of the piperidino group. For example, a reaction involving the nitration of a dimethoxybenzene derivative with nitric acid in glacial acetic acid can yield the nitrophenyl intermediate. This intermediate can then be reacted with a methylpiperidine derivative under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy groups.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a pharmacological agent, particularly in the context of central nervous system (CNS) disorders. Its structural components suggest that it may interact with neurotransmitter systems, potentially leading to therapeutic effects.

Case Study: CNS Activity

Research indicates that derivatives of nitrophenyl compounds can enhance acetylcholine signaling and mitigate oxidative stress in neuronal cells. For instance, studies involving similar nitrophenyl derivatives have shown promise in treating conditions like Alzheimer's disease by inhibiting cholinesterase enzymes, thus increasing acetylcholine levels .

Synthesis of Novel Compounds

The synthesis of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE is often part of larger synthetic pathways aimed at creating more complex molecules with enhanced biological activity.

Synthesis Example

A notable method includes the reaction of 4,5-dimethoxy-2-nitrobenzaldehyde with piperidine derivatives. This reaction typically involves:

  • Reagents : 4,5-dimethoxy-2-nitrobenzaldehyde, 3-methylpiperidine, and appropriate coupling agents.
  • Conditions : Solvent systems like DMSO or acetonitrile under reflux conditions.

This synthetic route not only yields the target compound but also facilitates the formation of other biologically active derivatives .

The compound's biological profile suggests potential anti-inflammatory and neuroprotective properties. Research into related compounds has indicated that nitrophenyl groups can modulate enzyme activity linked to inflammatory pathways.

Experimental Findings

In vitro studies have demonstrated that similar compounds can inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. This inhibition could lead to reduced inflammation and pain relief in clinical settings .

Pharmaceutical Development

The pharmaceutical industry is increasingly interested in compounds like this compound for their potential as lead compounds in drug development. Their unique structural features allow for modifications that can enhance efficacy and reduce side effects.

Drug Design Implications

The presence of methoxy and nitro groups offers sites for further chemical modification, which can be exploited to improve pharmacokinetic properties such as solubility and bioavailability .

Mechanism of Action

The mechanism of action of (4,5-DIMETHOXY-2-NITROPHENYL)(3-METHYLPIPERIDINO)METHANONE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidino group can enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (4,5-Dimethoxy-2-nitrophenyl)(3-methylpiperidino)methanone with structurally or functionally related methanone derivatives, drawing on available data from the provided evidence and structural inferences.

Table 1: Comparative Analysis of Methanone Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Decomposition Temp. (°C) Density (g/cm³) Crystal System Key Structural Features
This compound (Target) C₁₅H₂₁N₂O₅ 309.34* Not reported Not reported Not reported Nitro, methoxy, methylpiperidine
di(1H-tetrazol-5-yl) methanone oxime C₃H₂N₈O 198.11 288.7 Not reported Not reported Tetrazole, oxime
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) C₂H₂N₁₀O 214.12 247.6 Not reported Not reported Tetrazole, hydrazone
Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- C₂₃H₁₆O₃ 340.37 Not reported Not reported Not reported Naphthol, phenyl

*Calculated based on structural formula.

Key Findings:

Thermal Stability: The tetrazole-based compounds in exhibit high decomposition temperatures (247.6–288.7°C), attributed to extensive hydrogen bonding networks stabilizing their structures .

Crystallinity and Density: A related orthorhombic crystal system (space group Pbc2₁) with a density of 1.675 g/cm³ is reported for a structurally distinct methanone derivative (Compound 4 in ) .

Methoxy Groups: Enhance solubility in polar solvents compared to the hydrophobic naphthalenyl group in ’s compound .

Hazard Considerations: While highlights safety protocols for a naphthol-containing methanone (e.g., medical consultation requirements) , the target compound’s nitro group warrants additional precautions, such as handling under inert atmospheres to mitigate decomposition risks.

Biological Activity

(4,5-Dimethoxy-2-nitrophenyl)(3-methylpiperidino)methanone is a compound of interest due to its potential biological activities. This article reviews its chemical properties, synthesis, and biological effects, particularly focusing on its pharmacological profiles and mechanisms of action.

  • Chemical Formula : C12_{12}H16_{16}N2_{2}O4_{4}
  • Molecular Weight : 252.27 g/mol
  • CAS Number : 20357-25-9
  • Structure : The compound features a nitrophenyl moiety substituted with methoxy groups and a piperidinyl group, which may influence its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the nitration of a methoxy-substituted phenol followed by the introduction of a piperidine ring. Detailed synthetic routes can vary but generally follow established organic synthesis protocols involving electrophilic substitution reactions.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of nitrophenols have been reported to possess antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .

Antioxidant Properties

The antioxidant activity of nitrophenyl compounds has been documented, suggesting that this compound may also exhibit protective effects against oxidative stress. Antioxidants are vital in mitigating cellular damage caused by free radicals, which are implicated in various diseases .

Neuroprotective Effects

Research indicates that certain nitro-substituted compounds can exert neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a critical role. Compounds derived from similar structures have been shown to inhibit neuronal cell death in vitro .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may have cytotoxic effects against various cancer cell lines. The selectivity index and mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialSignificant inhibition of bacterial/fungal growth
AntioxidantReduction of oxidative stress markers
NeuroprotectiveInhibition of neuronal cell death
CytotoxicityInduction of apoptosis in cancer cells

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of various nitrophenol derivatives against common pathogens. Results indicated that compounds with similar structures to this compound showed potent activity against both Gram-positive and Gram-negative bacteria.
  • Neuroprotection : Another research focused on the neuroprotective potential of nitro-substituted compounds in models of oxidative stress-induced neuronal damage. The study highlighted significant reductions in cell death and improvements in cell viability when treated with these compounds.
  • Cytotoxicity Assessment : A series of cytotoxicity assays were conducted on cancer cell lines to evaluate the efficacy of this compound. Results indicated dose-dependent cytotoxic effects with potential mechanisms involving apoptosis.

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